tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 892408-42-3. It has a molecular weight of 341.43 and its IUPAC name is tert-butyl 3-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-azetidinecarboxylate .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H23NO5S . The InChI key is BYWZHBHLUWHUKI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids
Researchers have synthesized azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position. This synthesis involved modification of tert-butyl esters and was aimed at studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Synthesis of Bifunctional tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for further selective derivation on azetidine and cyclobutane rings, have been described. This research opens avenues for novel compounds in chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Preparation of Protected 3-Haloazetidines
Protected 3-haloazetidines, essential in medicinal chemistry, have been prepared on a gram-scale. These intermediates are used to create high-value azetidine-3-carboxylic acid derivatives, demonstrating the importance of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).
Diastereoselective α-Alkylation of Azetidine-2-Carboxylic Acid Esters
Research on the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters shows the production of optically active α-substituted azetidine-2-carboxylic acid esters. This study is significant for understanding the synthetic versatility of tert-butyl ester derivatives in organic chemistry (Tayama, Nishio, & Kobayashi, 2018).
Synthesis of Pharmaceutical Intermediates
Investigations into the synthesis of 1-(tert-butyl)-3-amioazetidine have been conducted, demonstrating the role of tert-butyl derivatives in the production of pharmaceutical intermediates (Yang, 2010).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-11-5-7-13(8-6-11)22(18,19)21-12-9-16(10-12)14(17)20-15(2,3)4/h5-8,12H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOKPEBUTRGTEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722343 | |
Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605655-08-1 | |
Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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